N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Reactions and Interactions
N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is involved in various chemical reactions and interactions. For example, its analogues participate in reactions with nitrogenated nucleophiles, demonstrating diverse reactivity depending on the substrate-nucleophile combination, as explored in a study by Caram et al. (2006) on the reactions of α-diazomethine groups with nitrogenated nucleophiles, which includes primary amines and phenylhydrazine (Caram, Piro, Castellano, Mirífico, & Vasini, 2006).
Synthesis and Antimicrobial Evaluation
Compounds related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine have been synthesized and evaluated for their antimicrobial properties. Vora and Vyas (2019) conducted a study on the synthesis of novel compounds related to this chemical, which included antimicrobial evaluation (Vora & Vyas, 2019).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been analyzed in various studies. For instance, Li et al. (2012) investigated the molecule of a related compound, focusing on its conformation and the formation of dimensional networks via hydrogen bonds (Li, Liu, Ma, & Dong, 2012).
Anti-Inflammatory Activity
Some derivatives have been studied for their potential anti-inflammatory activity. Venkatesh and Pandeya (2009) synthesized novel thiadiazolidine derivatives related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, and evaluated their anti-inflammatory activity, finding that certain compounds showed promising results (Venkatesh & Pandeya, 2009).
Unique Properties and Reactions
The unique properties and reactions of compounds related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine have also been a subject of study. Nakayama et al. (1998) explored the treatment of related compounds with various reagents, revealing interesting reactivity and yielding diverse products (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It can include toxicity information, safety precautions, and disposal methods.
Future Directions
This involves potential applications or areas of research for the compound. It can be based on its properties, reactivity, or biological activity.
properties
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-ethyliminophenazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4/c1-2-29-22-16-26-24(15-23(22)30-19-11-7-17(27)8-12-19)31-21-5-3-4-6-25(21)32(26)20-13-9-18(28)10-14-20/h3-16,30H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKMDXGWCEUAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine | |
CAS RN |
103051-26-9 | |
Record name | B 746 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103051269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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